molecular formula C27H31N7O3S B12403403 Bcl-2-IN-9

Bcl-2-IN-9

Cat. No.: B12403403
M. Wt: 533.6 g/mol
InChI Key: BPAWXOGUEIIURA-UHFFFAOYSA-N
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Description

Bcl-2-IN-9 is a selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein, which plays a crucial role in regulating apoptosis, or programmed cell death. The BCL-2 protein family includes both pro-apoptotic and anti-apoptotic members, and BCL-2 itself is an anti-apoptotic protein that helps cells avoid apoptosis. Overexpression of BCL-2 is often observed in various cancers, making it a significant target for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bcl-2-IN-9 involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route includes the use of benzothiazole derivatives, which are known for their BCL-2 inhibitory activity . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

Bcl-2-IN-9 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of this compound .

Scientific Research Applications

Bcl-2-IN-9 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Bcl-2-IN-9 exerts its effects by selectively binding to the BCL-2 protein, thereby inhibiting its anti-apoptotic function. This binding disrupts the interaction between BCL-2 and pro-apoptotic proteins, such as BAX and BAK, leading to the activation of the intrinsic apoptotic pathway. The release of cytochrome c from the mitochondria and the subsequent activation of caspases result in programmed cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Bcl-2-IN-9

This compound is unique in its high selectivity and potency as a BCL-2 inhibitor. Unlike some other inhibitors, it specifically targets BCL-2 without significantly affecting other members of the BCL-2 protein family, such as BCL-xL and MCL-1. This selectivity reduces the potential for off-target effects and enhances its therapeutic potential .

Properties

Molecular Formula

C27H31N7O3S

Molecular Weight

533.6 g/mol

IUPAC Name

4-[2-[4-[5-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]sulfanyl-1,3,4-oxadiazol-2-yl]phenoxy]ethyl]morpholine

InChI

InChI=1S/C27H31N7O3S/c1-32-10-12-34(13-11-32)24-26(29-23-5-3-2-4-22(23)28-24)38-27-31-30-25(37-27)20-6-8-21(9-7-20)36-19-16-33-14-17-35-18-15-33/h2-9H,10-19H2,1H3

InChI Key

BPAWXOGUEIIURA-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3N=C2SC4=NN=C(O4)C5=CC=C(C=C5)OCCN6CCOCC6

Origin of Product

United States

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